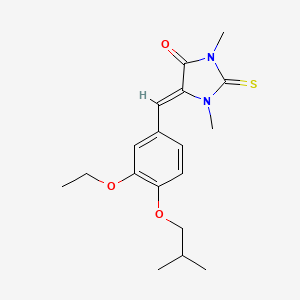
5-(3-ethoxy-4-isobutoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxy-4-isobutoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETI, and its chemical structure is C21H30N2O3S.
Mecanismo De Acción
The mechanism of action of ETI is not yet fully understood. However, it has been proposed that ETI exerts its biological activity by inhibiting certain enzymes and signaling pathways involved in cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
ETI has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. ETI has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, ETI has been found to possess neuroprotective and cardioprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETI in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that the synthesis of ETI can be challenging, and the compound may not be readily available.
Direcciones Futuras
There are several future directions for the study of ETI. One area of interest is the development of ETI-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of ETI and its potential applications in other fields such as neurology and cardiology.
Métodos De Síntesis
The synthesis of ETI involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and isobutyl bromide with 1,3-dimethyl-2-thiourea in the presence of a base. This reaction results in the formation of ETI as a yellowish-brown solid.
Aplicaciones Científicas De Investigación
ETI has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. ETI has also been shown to possess antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-6-22-16-10-13(7-8-15(16)23-11-12(2)3)9-14-17(21)20(5)18(24)19(14)4/h7-10,12H,6,11H2,1-5H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEZPNMWBFDYIQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-1,3-dimethyl-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)
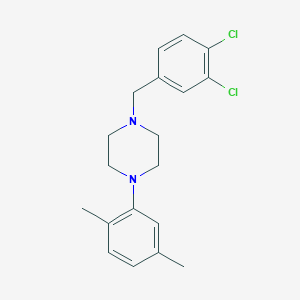
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
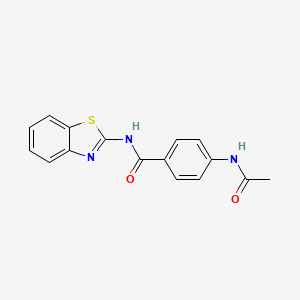
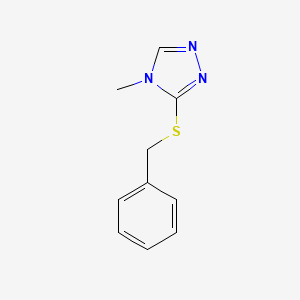
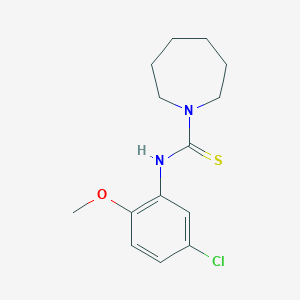

![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)